Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a variety of functional groups, including a nitro group, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Nitro Compound: The starting material, 2-nitro-4-(trifluoromethyl)benzoic acid, is esterified using methanol and sulfuric acid to form methyl 2-nitro-4-(trifluoromethyl)benzoate.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting 1-methylpiperazine with 2-nitro-4-(trifluoromethyl)benzoyl chloride.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzoate ester under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the carboxylic acid.
Scientific Research Applications
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride .
- Methyl 2-nitro-4-(trifluoromethyl)benzoate .
Uniqueness
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the combination of functional groups it contains, which can impart distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H21F3N4O6 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H21F3N4O6/c1-36-22(33)14-2-5-16(6-3-14)29-20(31)13-19(21(29)32)28-10-8-27(9-11-28)17-7-4-15(23(24,25)26)12-18(17)30(34)35/h2-7,12,19H,8-11,13H2,1H3 |
InChI Key |
UNDHOTWVTLTSNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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